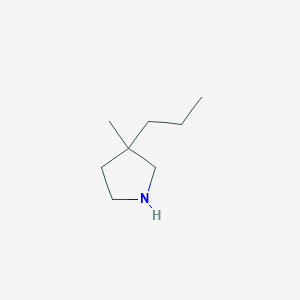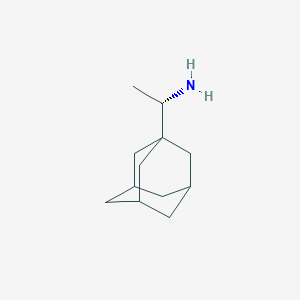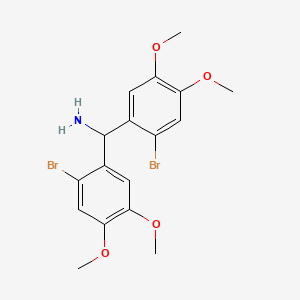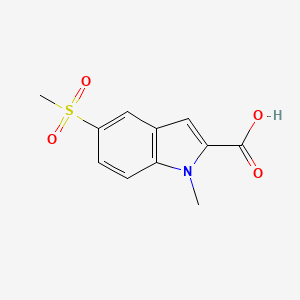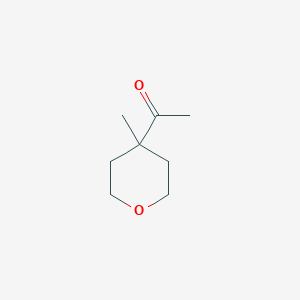
5-(4-Methylphenyl)isoxazole-4-carboxylic acid
Vue d'ensemble
Description
Isoxazole carboxylic acids are a type of organic compound that contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “4-Methylphenyl” part of the name refers to a phenyl group (a ring of 6 carbon atoms, similar to benzene) with a methyl group (CH3) attached to the 4th carbon in the ring. The “carboxylic acid” part refers to a -COOH group attached to the isoxazole ring .
Synthesis Analysis
The synthesis of isoxazole carboxylic acids can involve several steps, including the formation of the isoxazole ring and the introduction of the carboxylic acid group . The exact method can vary depending on the specific compound and the starting materials available.Molecular Structure Analysis
The molecular structure of isoxazole carboxylic acids includes an isoxazole ring attached to a phenyl ring and a carboxylic acid group . The exact structure can vary depending on the positions of these groups and any additional substituents .Chemical Reactions Analysis
Isoxazole carboxylic acids can participate in various chemical reactions. For example, they can act as reactants in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .Physical And Chemical Properties Analysis
Isoxazole carboxylic acids are typically solid at room temperature . Their exact physical and chemical properties, such as melting point and solubility, can depend on their specific structure .Mécanisme D'action
The mechanism of action of 5-(4-Methylphenyl)isoxazole-4-carboxylic acid is not fully understood, but it is thought to involve modulation of the inflammatory response and regulation of glutamate signaling. Glutamate is an important neurotransmitter in the brain, and dysregulation of glutamate signaling has been implicated in a range of neurological disorders. This compound has been shown to inhibit the release of glutamate and to modulate the activity of glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have a range of other biochemical and physiological effects. It has been shown to modulate the activity of a range of enzymes and to affect the levels of various neurotransmitters in the brain. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-(4-Methylphenyl)isoxazole-4-carboxylic acid in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound for use in research. In addition, this compound has been extensively studied and its effects have been well-characterized in the literature. However, there are also some limitations to using this compound in lab experiments. For example, the compound has relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 5-(4-Methylphenyl)isoxazole-4-carboxylic acid. One area of interest is the potential use of the compound in the treatment of neurological disorders, particularly those involving glutamate dysregulation. In addition, further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in other areas, such as cancer treatment. Finally, there is also interest in developing new synthesis methods for this compound that may be more efficient or environmentally friendly than current methods.
Applications De Recherche Scientifique
5-(4-Methylphenyl)isoxazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit anti-inflammatory and analgesic properties, and has been investigated as a potential treatment for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, this compound has been shown to have neuroprotective properties, which may make it useful in the treatment of traumatic brain injury and stroke.
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-9(11(13)14)6-12-15-10/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFMOVWMUZZROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid](/img/structure/B3163930.png)
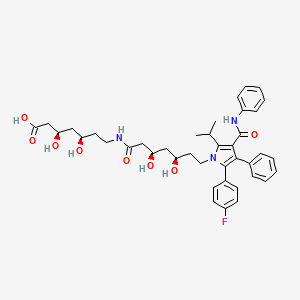
![2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B3163940.png)
